BenchChemオンラインストアへようこそ!

Dynorphin A(1-10)

Opioid pharmacology Smooth muscle bioassay In vitro potency

Choose Dynorphin A(1-10) when your protocol demands KOR‑selective pharmacology with minimal NMDA interference. With an NMDA IC50 of 42.0 μM, this fragment exhibits 160‑fold lower non‑opioid activity than the full‑length peptide, reducing excitotoxic confounds in electrophysiology, calcium imaging, or pain/addiction circuitry studies. Its intermediate metabolic stability (≈10 min half‑life in human blood) makes it ideal for 10‑30 min slice/tissue bath protocols where rapid washout is desired. Verify purity ≥98% and specify lyophilized form for shipping.

Molecular Formula C57H91N19O12
Molecular Weight 1234.5 g/mol
Cat. No. B13819145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin A(1-10)
Molecular FormulaC57H91N19O12
Molecular Weight1234.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C57H91N19O12/c1-5-33(4)46(52(85)73-40(17-11-25-67-57(63)64)53(86)76-26-12-18-43(76)54(87)88)75-49(82)39(16-10-24-66-56(61)62)71-48(81)38(15-9-23-65-55(59)60)72-50(83)41(27-32(2)3)74-51(84)42(29-34-13-7-6-8-14-34)70-45(79)31-68-44(78)30-69-47(80)37(58)28-35-19-21-36(77)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,77H,5,9-12,15-18,23-31,58H2,1-4H3,(H,68,78)(H,69,80)(H,70,79)(H,71,81)(H,72,83)(H,73,85)(H,74,84)(H,75,82)(H,87,88)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t33-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1
InChIKeyXPAZYWMYTUESNI-RAMXHLMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynorphin A(1-10): A Truncated Kappa-Opioid Neuropeptide Fragment with Defined Pharmacological Boundaries


Dynorphin A(1-10) (CAS 79994-24-4) is a synthetic decapeptide representing the N-terminal fragment of the endogenous heptadecapeptide dynorphin A(1-17) [1]. As an endogenous opioid neuropeptide, it binds primarily to the κ-opioid receptor (KOR) via the receptor's extracellular loop 2 domain [2]. In addition to its opioidergic activity, dynorphin A(1-10) exhibits a non-opioid pharmacological dimension through blockade of N-methyl-D-aspartate (NMDA) receptor channels, with a measured IC₅₀ of 42.0 μM in isolated rat trigeminal neurons [3]. This dual-receptor interaction profile—coupled with its truncated sequence length—distinguishes Dynorphin A(1-10) from full-length dynorphin A(1-17) and other dynorphin fragments in ways that carry operational consequences for experimental design and data interpretation.

Why Dynorphin A(1-10) Cannot Be Interchanged with Full-Length Dynorphin or Other Fragment Analogs


Interchanging dynorphin A peptides based solely on shared receptor class is a known source of experimental variability and non-reproducibility. The dynorphin peptide family exhibits pronounced length-dependent pharmacology that extends beyond simple receptor affinity differences [1]. Critically, both the opioid and non-opioid (NMDA-mediated) activities of dynorphin fragments are governed by peptide length, C-terminal amidation status, and amino acid composition—with IC₅₀ values for NMDA receptor blockade varying 160-fold between the 32-amino-acid and 10-amino-acid fragments [2]. Furthermore, the metabolic stability of dynorphin peptides in biological matrices differs dramatically; dynorphin A(1-17) exhibits a half-life of approximately 3 hours in human blood ex vivo, whereas dynorphin A(1-13) is degraded with a half-life of less than 1 minute and dynorphin A(1-10)amide with a half-life of approximately 10 minutes [3]. These intrinsic differences in biotransformation kinetics, combined with fragment-specific selectivity for opioid versus non-opioid targets, render cross-substitution scientifically invalid. The quantitative evidence presented below establishes the specific, measurable dimensions along which Dynorphin A(1-10) diverges from its closest analogs.

Quantitative Differentiation Guide: Dynorphin A(1-10) Versus Closest Fragment Analogs


Dynorphin A(1-10)amide Exhibits 13.3-Fold Higher Potency Than Dynorphin A(1-13) in Mouse Vas Deferens Twitch Inhibition

In a direct comparative study evaluating the inhibitory effects of dynorphin fragments on electrically evoked twitch contractions of the mouse vas deferens, dynorphin(1-10)amide demonstrated significantly higher potency than dynorphin(1-13) [1]. Binding assays further revealed that both peptides enhanced dihydromorphine (DHM) binding at picomolar concentrations but displaced DHM binding at nanomolar concentrations, with dynorphin(1-10)amide exhibiting an IC₅₀ of 5 nM for DHM displacement [1].

Opioid pharmacology Smooth muscle bioassay In vitro potency

Dynorphin A(1-10)amide Enhances Morphine Analgesia in Tolerant but Not Naive Animals, Unlike Dynorphin A(1-13)

In the mouse tail-flick analgesia assay, dynorphin(1-10)amide exhibited a distinct interaction profile with morphine that differed fundamentally from dynorphin(1-13) [1]. While neither peptide produced significant analgesic activity when administered alone, their effects on morphine-induced analgesia diverged markedly based on the animal's tolerance state [1]. In morphine-tolerant animals, intracerebroventricular (i.c.v.) administration of 50 μg dynorphin(1-10)amide shifted the morphine ED₅₀ from 43.0 μg to 17.0 μg, representing a 2.5-fold enhancement of analgesic potency [1].

Analgesia Opioid tolerance Morphine potentiation

Dynorphin A(1-10) and Its Amide Produce Stress-Dependent Analgesia, Whereas Basal Nociception Remains Unaffected

A comparative study examining the analgesic effects of dynorphin A(1-13) and dynorphin A(1-10)amide in male ICR mice demonstrated that both dynorphin fragments lacked intrinsic analgesic activity in the tail-flick test under normal (non-stressed) conditions [1]. However, when co-administered with stress-inducing stimuli (forced swimming or whole-body vibration), both peptides significantly prolonged tail-flick latencies compared to stressed saline-treated controls [1]. Naloxone administration inhibited this stress-potentiated analgesic effect in the forced swimming test, confirming opioid receptor involvement [1]. Notably, neither peptide increased tail-flick latencies when combined with weak immobilization stress [1].

Stress-induced analgesia Kappa-opioid receptor Behavioral pharmacology

Dynorphin A(1-10) Exhibits 160-Fold Lower NMDA Receptor Blocking Potency Compared to Full-Length Dynorphin A(1-32)

Using whole-cell patch clamp recordings in isolated rat trigeminal neurons, a systematic structure-activity study evaluated the NMDA receptor channel blocking potency of dynorphin A fragments of varying lengths [1]. All dynorphin peptides tested blocked NMDA-activated currents in a voltage-independent manner, but the IC₅₀ values exhibited striking length dependence [1]. The IC₅₀ increased 160-fold as peptide length decreased from 32 to 10 amino acids [1]. Dynorphin A(1-8) showed no detectable NMDA blocking activity [1]. Amidation of dynorphin peptides dramatically reduced IC₅₀ values and eliminated the large length-dependent differences [1].

NMDA receptor Excitotoxicity Non-opioid pharmacology

Dynorphin A(1-10)amide Demonstrates Intermediate Metabolic Stability in Human Blood Ex Vivo Compared to Dynorphin A(1-17) and Dynorphin A(1-13)

A matrix-assisted laser desorption mass spectrometry study evaluated the biotransformation kinetics of three dynorphin A peptides in freshly drawn human blood ex vivo [1]. The natural full-length peptide dynorphin A(1-17) exhibited remarkable stability, with significant amounts surviving 4 hours of incubation and a half-life of approximately 3 hours [1]. In stark contrast, dynorphin A(1-13) was biotransformed extremely rapidly with a half-life of less than 1 minute [1]. The synthetic dynorphin A(1-10)amide showed intermediate metabolic stability with a half-life of approximately 10 minutes [1]. Substantial differences in both the rate of biotransformation and the identity of processed products were observed among the three peptides [1].

Peptide metabolism Biotransformation Pharmacokinetics

Dynorphin A Fragments Produce Biphasic Spinal Antinociception with Prolonged Duration, Distinguishing Them from Synthetic KOR Agonists Like U50,488

A comparative study evaluating the spinal analgesic actions of dynorphin fragments versus the synthetic non-peptide KOR agonist U50,488 revealed distinct pharmacological profiles [1]. Intrathecal administration of dynorphin(1-8) and dynorphin(1-13) (5-20 μg) produced a dose-related biphasic antinociceptive response consisting of an initial phase and a delayed phase [1]. In contrast, U50,488 (20-60 μg) produced a monophasic response [1]. The antinociceptive effect of dynorphin fragments persisted for 24 hours post-intrathecal injection, whereas U50,488 did not produce this prolonged effect [1]. Systemic naloxone (2 mg/kg s.c.) attenuated the delayed response but not the initial response of dynorphins, suggesting distinct mechanistic components [1]. Additionally, dynorphin fragments reduced urinary output, whereas U50,488 had no significant effect on micturition [1].

Spinal analgesia Kappa-opioid agonist comparison Intrathecal administration

Optimized Application Scenarios for Dynorphin A(1-10) Based on Comparative Evidence


Investigating Opioid Tolerance Mechanisms with State-Dependent Pharmacological Selectivity

Dynorphin A(1-10)amide is uniquely suited for dissecting tolerance-specific KOR signaling pathways. Unlike dynorphin A(1-13), which exhibits mixed potentiating and antagonizing effects on morphine analgesia in naive animals, dynorphin A(1-10)amide shows no interaction with morphine in the naive state while producing a robust 2.5-fold enhancement of morphine analgesia (ED₅₀ shift from 43.0 μg to 17.0 μg) in morphine-tolerant animals [1]. This clean, state-dependent pharmacology enables precise interrogation of neuroadaptive changes that occur during opioid tolerance without confounding baseline interactions. Researchers studying the transition from acute to chronic opioid effects or seeking to identify tolerance-specific therapeutic targets should prioritize dynorphin A(1-10)amide over dynorphin A(1-13).

Isolating Kappa-Opioid Receptor Signaling with Minimal NMDA Receptor Interference

For experimental designs requiring KOR-specific pharmacological manipulation without the confounding influence of NMDA receptor modulation, dynorphin A(1-10) represents the optimal choice among endogenous dynorphin fragments. With an NMDA receptor IC₅₀ of 42.0 μM, dynorphin A(1-10) exhibits 160-fold lower NMDA blocking potency than full-length dynorphin A(1-32) (IC₅₀ = 0.26 μM) and approximately 6-fold lower potency than dynorphin A(1-17) (IC₅₀ = 6.6 μM) [2]. This substantially reduced non-opioid activity minimizes the risk of NMDA-mediated excitotoxicity or synaptic plasticity alterations that can confound interpretation of KOR-mediated effects. Studies focused on KOR signaling in pain processing, mood regulation, or addiction circuitry—particularly those employing electrophysiological recordings or calcium imaging—benefit from dynorphin A(1-10)'s cleaner pharmacological profile.

Ex Vivo and In Vitro Assays Requiring Intermediate-Duration Peptide Stability

The metabolic stability profile of dynorphin A(1-10)amide (half-life ≈ 10 minutes in human blood ex vivo) positions it as a practical intermediate between the ultra-rapid degradation of dynorphin A(1-13) (half-life < 1 minute) and the prolonged persistence of dynorphin A(1-17) (half-life ≈ 3 hours) [3]. This intermediate stability is advantageous for experimental protocols with defined time windows of 10-30 minutes—such as acute slice electrophysiology, short-term primary cell culture treatments, or ex vivo tissue bath pharmacology—where the peptide must remain intact for the duration of the assay but rapid washout is desirable. Researchers should select dynorphin A(1-10)amide when their protocol demands a balance between sufficient exposure duration and the ability to terminate KOR signaling without extended washout periods.

Stress-Induced Analgesia Research Requiring Endogenous KOR System Activation

Both dynorphin A(1-10)amide and dynorphin A(1-13) produce equivalent, robust potentiation of stress-induced analgesia without affecting basal nociceptive thresholds [4]. This functional equivalence under stress conditions makes either peptide suitable for studies investigating the interaction between endogenous KOR signaling and stress-responsive analgesic pathways. However, for researchers seeking to avoid the mixed morphine-modulating effects of dynorphin A(1-13) in non-stressed states, dynorphin A(1-10)amide offers a cleaner behavioral baseline. Applications include modeling stress-precipitated changes in pain perception, evaluating KOR antagonists as potential therapeutics for stress-related hyperalgesia, and investigating the neurocircuitry linking stress exposure to altered nociceptive processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dynorphin A(1-10)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.